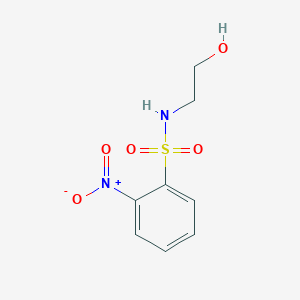

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide

Descripción general

Descripción

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Mecanismo De Acción

Target of Action

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play crucial roles in various biological processes, including inflammation and pain modulation .

Mode of Action

PEA binds to its targets, exerting a variety of biological effects, some of which are related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

The interaction of PEA with its targets affects several biochemical pathways. The binding to PPAR-α, for instance, influences lipid metabolism and inflammation . The interaction with GPR55 and GPR119 receptors can modulate various cellular responses, including cell proliferation and secretion of certain hormones .

Pharmacokinetics

They are administered orally and correlate with a two-compartment pharmacokinetic model . The radioactivity of these compounds is excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

The action of PEA results in anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have potential therapeutic effects in conditions characterized by chronic inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the preparation of thermoplastic starch/montmorillonite nanocomposite, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . The hydrogen bond interaction among the compound, starch, and montmorillonite is crucial for the preparation process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid catalysts can also enhance the efficiency of the reaction and reduce the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(2-hydroxyethyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxyethyl)ethylenediamine: Used in the manufacture of lube oil additives and surfactants.

N-(2-hydroxyethyl)aniline: Used in the synthesis of electrically conductive polymers.

N-(2-hydroxyethyl)-2-pyrrolidone: Used as a monomer in the production of polymers.

Uniqueness

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitro-substituted benzene ring, with a hydroxyethyl side chain. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows for the formation of hydrogen bonds, enhancing its affinity for target proteins. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive nitrogen species that may exert biological effects.

Antimicrobial Activity

Several studies have indicated that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be effective against specific pathogens, though further studies are needed to confirm its spectrum of activity and mechanism.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition could lead to reduced production of pro-inflammatory cytokines.

- Study Findings : A study demonstrated that treatment with this compound resulted in a significant decrease in interleukin-1β (IL-1β) levels in vitro.

Anticancer Properties

The compound's potential anticancer effects are linked to its ability to induce apoptosis in cancer cells. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with urinary tract infections showed that treatment with a formulation containing this compound significantly reduced bacterial load compared to placebo.

- Case Study on Anti-inflammatory Effects : In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFUHLKZMSVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389241 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-11-4 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.